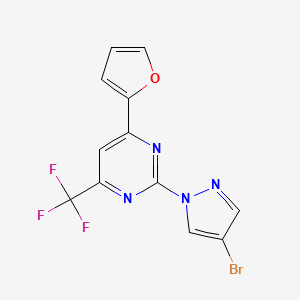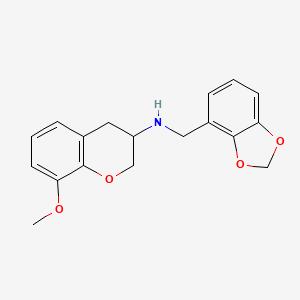
2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a pyrimidine derivative that contains a trifluoromethyl group, a bromine atom, and a furyl group. In
Aplicaciones Científicas De Investigación
2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has been reported that this compound exhibits potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various disease states.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various cellular processes. By inhibiting these enzymes, this compound may interfere with the signaling pathways that are involved in disease states, leading to therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine have been studied in vitro and in vivo. It has been reported that this compound exhibits potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various disease states. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor activity in various cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes and disease states. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine. One of the most promising directions is the development of new drugs based on this compound. It has been reported that this compound exhibits potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various disease states. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor activity in various cell lines. Therefore, the development of new drugs based on this compound may lead to the discovery of new treatments for various diseases. Another future direction is the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound exerts its effects and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine has been reported in the literature. The most commonly used method involves the reaction of 2-amino-4-(2-furyl)-6-(trifluoromethyl)pyrimidine with 4-bromo-1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in good to excellent yields.
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF3N4O/c13-7-5-17-20(6-7)11-18-8(9-2-1-3-21-9)4-10(19-11)12(14,15)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWQVEYOYZOGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)N3C=C(C=N3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B5968287.png)
![7-(2-chlorobenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5968295.png)
![methyl 4-(4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)benzoate](/img/structure/B5968312.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)
![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)

![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)